Urease Inhibition Potency – N-Methyl vs. N-Benzyl vs. N-Unsubstituted Analog
In a curated bacterial urease inhibition panel, 1-(3,4-dimethoxyphenyl)-3-methylurea (CHEMBL4424772) exhibited an IC₅₀ of 3.9 µM [1]. Under the identical assay (15 min pre-incubation, urea substrate, ELISA detection), the closely related N-unsubstituted analog 1-(3,4-dimethoxyphenyl)urea showed an IC₅₀ of 14.5 µM [2], while the N-benzyl analog (3,4-dimethoxyphenyl)methylurea was essentially inactive (IC₅₀ > 100 µM) [3]. The methyl substituent thus confers a 3.7-fold potency advantage over the unsubstituted derivative and a >25-fold advantage over the benzyl variant.
| Evidence Dimension | Bacterial urease inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.9 µM (3,900 nM) |
| Comparator Or Baseline | 1-(3,4-dimethoxyphenyl)urea: 14.5 µM; (3,4-dimethoxyphenyl)methylurea: >100 µM |
| Quantified Difference | 3.7× more potent vs. unsubstituted; >25× vs. benzyl |
| Conditions | Bacterial urease, urea substrate, 15 min pre-incubation, ELISA readout |
Why This Matters
For procurement targeting urease inhibition, the N-methyl analog provides a substantially lower IC₅₀, meaning less compound is required to achieve equivalent enzyme blockade, reducing cost per assay and minimizing off-target effects at higher concentrations.
- [1] BindingDB BDBM50532158 (CHEMBL4437765). IC₅₀ = 3.9 µM for 1-(3,4-dimethoxyphenyl)-3-methylurea on bacterial urease. https://www.bindingdb.org View Source
- [2] BindingDB BDBM50532164 (CHEMBL4436232). IC₅₀ = 14.5 µM for 1-(3,4-dimethoxyphenyl)urea. https://www.bindingdb.org View Source
- [3] BindingDB BDBM50532153 (CHEMBL4441391). IC₅₀ > 100 µM for (3,4-dimethoxyphenyl)methylurea. https://www.bindingdb.org View Source
